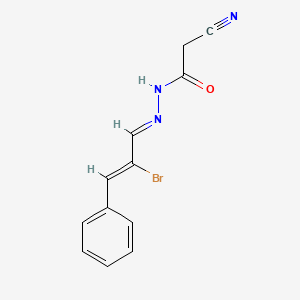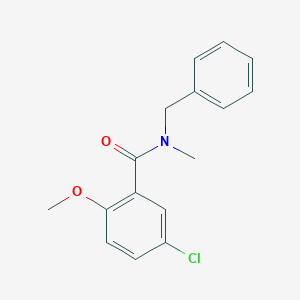![molecular formula C13H12N2O3S B5519388 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)
2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate often involves reactions between different arylidinemalononitrile derivatives and ethyl 2-(benzo[d]thazol-2-yl)acetate in solutions like EtOH/TEA at room temperature. Such processes can yield various derivatives, including ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate, under specific conditions (Mohamed, 2021). Additionally, reactions involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles with compounds like ethyl acetoacetate in the presence of titanium(IV) chloride have been explored for synthesizing related structures (Maruoka, Yamagata, & Yamazaki, 1993).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds reveal that the central thienopyridine ring system tends to be essentially planar, with the ethyl carboxylate group twisted away from this central system. Intramolecular hydrogen bonding involving amino N atoms and carbonyl O atoms forms pseudo-six-membered rings, contributing to the stability of the structure. Intermolecular interactions, including C-H...N, C-H...O, and C-H...π, along with weak π-π stacking interactions, play a significant role in the structural integrity of these molecules (Patel, Dave, Jotani, & Shah, 2003).
Chemical Reactions and Properties
The chemical reactivity of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate and its derivatives is influenced by the functional groups present in the molecule. Reactions with electrophilic reagents can lead to various derivatives, including triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, under specific conditions (Mohamed, 2021). The presence of amino, ester, and thiophene groups offers multiple reactive sites for transformations.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate and its derivatives serve as key intermediates in the synthesis of highly functionalized heterocyclic compounds. For instance, these compounds are utilized in the phosphine-catalyzed [4 + 2] annulation processes, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This showcases their pivotal role in constructing complex molecular architectures efficiently and selectively (Zhu, Lan, & Kwon, 2003). Additionally, the 2-(diphenylphosphino)ethyl group (DPPE) is introduced as a new carboxyl-protecting group in peptide chemistry, highlighting another facet of its application in synthetic organic chemistry (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Biological Activities
The derivatives of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate have been extensively explored for their antimicrobial activities. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal properties, making them valuable in the development of new therapeutic agents. For example, substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives synthesized from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate have shown noteworthy antimicrobial activity, underpinning their potential in addressing various bacterial and fungal infections (Faty, Hussein, & Youssef, 2010).
Anticancer Research
Compounds derived from 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate have also been investigated for their anticancer activities. Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors were synthesized and evaluated against colon HCT-116 human cancer cell lines. Several compounds displayed potent activity, indicating their potential as leads for the development of new anticancer drugs (Abdel-Motaal, Alanzy, & Asem, 2020).
Electrochromic Materials
In the field of materials science, derivatives of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate have found applications in the synthesis of electrochromic materials. Research into the electrochromic properties of polymers derived from thieno[3,2-b]thiophene compounds, which are synthesized using derivatives of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate, has revealed promising results. These materials change color in response to electrical stimulation and have applications in smart windows, displays, and other electronic devices (Shao, Shi, Murtaza, Xu, He, Ghosh, Zhu, Perepichka, & Meng, 2017).
Eigenschaften
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(10-3-1-5-14-9-10)15-6-7-18-13(17)11-4-2-8-19-11/h1-5,8-9H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAPYZZJBBMLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)


![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)
![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)

![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)